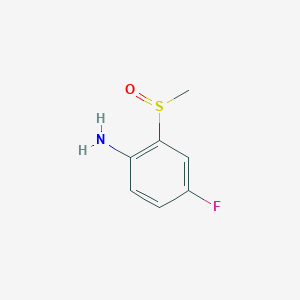

4-Fluoro-2-(methylsulfinyl)aniline

Description

Contextualization of Organofluorine Chemistry in Modern Chemical Research

Organofluorine chemistry, the study of organic compounds containing the carbon-fluorine bond, has had a profound impact on numerous scientific disciplines. iiab.me The unique properties imparted by the fluorine atom, the most electronegative element, are highly sought after. numberanalytics.com These properties include enhanced metabolic stability, increased lipophilicity, and altered bioavailability, all of which are critical parameters in drug design. nih.govnumberanalytics.comnumberanalytics.com The introduction of a fluorine atom can significantly increase the probability of a molecule becoming a successful drug. iiab.me Consequently, a substantial percentage of modern pharmaceuticals and agrochemicals contain fluorine. wikipedia.orgnih.gov The development of novel and efficient methods for introducing fluorine into organic molecules remains an active and vital area of research. numberanalytics.comnumberanalytics.com

Overview of Sulfur-Containing Aromatic Compounds in Synthetic Methodologies

Sulfur-containing aromatic compounds are versatile building blocks in organic synthesis. wikipedia.org The sulfur atom, with its ability to exist in various oxidation states (sulfide, sulfoxide (B87167), sulfone), offers a rich platform for chemical transformations. wikipedia.orgacs.orgnih.gov Sulfoxides, in particular, are valuable intermediates in asymmetric synthesis, allowing for the stereocontrolled construction of complex molecules. acs.orgresearchgate.net They also serve as important structural motifs in a variety of biologically active compounds. mdpi.com The reactivity of the sulfoxide group can be finely tuned, making it a powerful tool for synthetic chemists. tandfonline.comtandfonline.com

Specific Research Focus on 4-Fluoro-2-(methylsulfinyl)aniline within Contemporary Chemical Synthesis

Within the broader classes of fluorinated and sulfur-containing compounds, this compound has emerged as a molecule of specific interest. Its structure, featuring a fluorine atom, an amino group, and a methylsulfinyl group on an aniline (B41778) backbone, presents a unique combination of functionalities. This arrangement makes it a valuable precursor for the synthesis of more complex heterocyclic and polyfunctional aromatic systems. The interplay of the electron-donating amino group and the electron-withdrawing fluorine and methylsulfinyl groups influences the reactivity and regioselectivity of further chemical modifications.

While specific, in-depth research articles solely focused on this compound are not abundant in the public domain, its constituent parts, fluoroanilines and methylsulfinyl anilines, are well-studied. For instance, 4-fluoroaniline (B128567) is a known building block in medicinal chemistry. wikipedia.org The synthesis of various substituted anilines, including those with fluorine and sulfur-containing groups, is a subject of ongoing investigation. acs.orggoogle.com

Current Gaps and Future Research Directions in the Synthesis and Utility of Substituted Methylsulfinylanilines

Despite the recognized utility of both fluorinated and sulfur-containing aromatics, there are still gaps in our understanding and application of substituted methylsulfinylanilines. A significant area for future research lies in the development of more efficient and selective synthetic methods for these compounds. pharmtech.com This includes exploring novel catalytic systems and reaction conditions to control the introduction and positioning of the fluorine and methylsulfinyl groups. numberanalytics.com

Furthermore, the full synthetic potential of compounds like this compound remains to be unlocked. Future research will likely focus on:

Elucidating Reaction Mechanisms: A deeper understanding of the reaction mechanisms involving these compounds will enable more precise control over synthetic outcomes.

Exploring Novel Transformations: Investigating new reactions and transformations that leverage the unique electronic properties of these molecules will expand their synthetic utility.

Application in Target-Oriented Synthesis: Utilizing these building blocks in the synthesis of complex, biologically active target molecules will be a key driver of future research. tandfonline.com

Sustainable Synthesis: Developing greener and more sustainable synthetic routes to these compounds is an increasingly important goal. numberanalytics.comnumberanalytics.com

The continued exploration of the synthesis and reactivity of substituted methylsulfinylanilines, including this compound, holds significant promise for advancing the fields of organic synthesis, medicinal chemistry, and materials science.

Structure

3D Structure

Properties

Molecular Formula |

C7H8FNOS |

|---|---|

Molecular Weight |

173.21 g/mol |

IUPAC Name |

4-fluoro-2-methylsulfinylaniline |

InChI |

InChI=1S/C7H8FNOS/c1-11(10)7-4-5(8)2-3-6(7)9/h2-4H,9H2,1H3 |

InChI Key |

KNKGMWBJVFNWHW-UHFFFAOYSA-N |

Canonical SMILES |

CS(=O)C1=C(C=CC(=C1)F)N |

Origin of Product |

United States |

Synthetic Methodologies for 4 Fluoro 2 Methylsulfinyl Aniline

Retrosynthetic Analysis of the 4-Fluoro-2-(methylsulfinyl)aniline Scaffold

A retrosynthetic approach to this compound identifies the precursor molecule, 4-fluoro-2-(methylthio)aniline, as a logical starting point. The central challenge then becomes the selective oxidation of the thioether to a sulfoxide (B87167) without further oxidation to the sulfone. This transformation is critical for the successful synthesis of the target molecule.

Approaches to Introducing the Methylsulfinyl Moiety

The introduction of the methylsulfinyl group is a pivotal step in the synthesis of this compound. This is most commonly achieved through the controlled oxidation of a thioether precursor.

Chemoselective Oxidation of 4-Fluoro-2-(methylthio)aniline Precursors

The oxidation of 4-fluoro-2-(methylthio)aniline presents the challenge of achieving high selectivity for the sulfoxide over the sulfone. researchgate.net Various oxidant systems have been explored to achieve this transformation efficiently.

A range of stoichiometric oxidants can be employed for the conversion of thioethers to sulfoxides. researchgate.net These reagents provide a direct and often high-yielding route to the desired sulfoxide. Commonly used stoichiometric oxidants include hydrogen peroxide, often in the presence of an acid catalyst. researchgate.net Other systems, such as ceric ammonium (B1175870) nitrate (B79036) (CAN) supported on silica (B1680970) gel with sodium bromate (B103136) as the primary oxidant, have also been utilized for this type of transformation. organic-chemistry.org The choice of solvent and reaction conditions can significantly influence the selectivity of the oxidation.

| Oxidant System | Catalyst/Support | Key Features |

| Hydrogen Peroxide | Acid Catalyst | Readily available and environmentally benign. researchgate.net |

| Ceric Ammonium Nitrate/Sodium Bromate | Silica Gel | Heterogeneous system that simplifies work-up. organic-chemistry.org |

| Dioxygen/Nitrogen Dioxide | None | Catalytic in nitrogen dioxide, proceeds via a nitrosonium EDA complex. missouristate.edu |

| Ruthenium(II) Porphyrin/O2 | Benzoic Acid | Selective oxidation of thioether ligands on a metal complex. nih.gov |

Catalytic methods for the oxidation of thioethers to sulfoxides offer advantages in terms of efficiency and sustainability. rsc.org Metal-based catalysts, such as those involving titanium silicates like TS-1 and MWW-type titanosilicate zeolites with hydrogen peroxide as the oxidant, have shown promise in selectively oxidizing sulfides. researchgate.netrsc.org The shape selectivity of these zeolites can be exploited to favor the formation of the less bulky sulfoxide. researchgate.netrsc.org Furthermore, organic ligand-modified polyoxomolybdates have demonstrated high efficiency and recyclability in the selective oxidation of thioethers. rsc.org Metal-free photocatalytic systems are also emerging as a green alternative for this transformation. researchgate.net

| Catalyst System | Oxidant | Key Features |

| Ti-containing Zeolites (e.g., TS-1) | Hydrogen Peroxide | Shape selectivity can favor sulfoxide formation. researchgate.netrsc.org |

| MWW-type Titanosilicate Zeolite | Hydrogen Peroxide | Effective under organic solvent-free conditions. researchgate.net |

| Organic Ligand-Modified Polyoxomolybdates | Not specified | High efficiency and catalyst recyclability. rsc.org |

| Metal-free Photocatalysts | Oxygen/Air | Environmentally friendly approach using visible light. researchgate.net |

Nucleophilic Substitution Strategies Involving Sulfinyl Anions or Precursors

While less common for this specific target, nucleophilic substitution reactions represent a potential alternative for introducing the methylsulfinyl group. This could theoretically involve the reaction of a suitably activated aromatic ring with a nucleophile containing the methylsulfinyl moiety. However, the generation and use of sulfinyl anions can be challenging due to their reactivity and potential for side reactions. The trifluoromethanesulfonate (B1224126) anion, while an excellent leaving group, can also act as a nucleophile under certain conditions, highlighting the dual reactivity of such species. nih.gov Nucleophilic aromatic substitution (SNAr) reactions are a well-established method for introducing nucleophiles onto aromatic rings, particularly those activated by electron-withdrawing groups. youtube.comsemanticscholar.orgyoutube.com The success of such a strategy would depend on the availability of a suitable nucleophilic precursor for the methylsulfinyl group and an appropriately activated aniline (B41778) derivative.

Strategies for Aromatic Fluorination in Aniline Scaffolds

The introduction of a fluorine atom onto the aniline ring is a critical step in the synthesis of this compound. Several methods exist for the fluorination of aromatic compounds.

One common approach is the Sandmeyer-type reaction, which involves the diazotization of an amino group followed by treatment with a fluoride (B91410) source. acs.org However, traditional Balz-Schiemann reactions can have limitations. acs.org More recent developments have focused on copper-mediated fluoro-deamination reactions that can directly convert anilines to aryl fluorides. acs.org

Another powerful strategy is electrophilic fluorination, where a fluorine-containing electrophile is used to directly fluorinate the aromatic ring. Reagents like N-fluorobenzenesulfonimide (NFSI) are versatile for this purpose and can be used in conjunction with transition metal catalysts, such as palladium or zirconium, to direct the fluorination to a specific position. rsc.orgorganic-chemistry.org The choice of catalyst and directing group can provide high regioselectivity. For instance, palladium-catalyzed C-H fluorination directed by a pyrazole (B372694) group has been reported. rsc.org

The synthesis of 4-fluoroaniline (B128567) itself can be achieved through methods like the reduction of 4-fluoronitrobenzene. chemicalbook.com This highlights that the fluorination step can be performed early in the synthetic sequence, prior to the introduction of the sulfur-containing moiety.

| Fluorination Method | Reagent/Catalyst | Key Features |

| Fluoro-deamination (Sandmeyer-type) | Alkyl nitrites, Cu(II) | Direct conversion of anilines to aryl fluorides. acs.org |

| Electrophilic Fluorination | N-Fluorobenzenesulfonimide (NFSI) | Can be directed by various functional groups with transition metal catalysts. rsc.orgorganic-chemistry.org |

| Reduction of Fluorinated Precursor | 10% Pd/C, H2 | A common method for synthesizing fluorinated anilines from nitroaromatics. chemicalbook.com |

Chemical Reactivity and Advanced Transformations of 4 Fluoro 2 Methylsulfinyl Aniline

Reactivity of the Amino Group

The primary amino group is a key site of reactivity, participating in a variety of classical amine reactions. Its nucleophilicity is moderated by the electron-withdrawing effects of the para-fluoro and ortho-methylsulfinyl groups, yet it remains sufficiently reactive for numerous synthetic applications.

Acylation and Sulfonylation Reactions

The amino group of 4-fluoro-2-(methylsulfinyl)aniline readily undergoes acylation with acylating agents such as acid chlorides or anhydrides to form the corresponding amides. This reaction is often performed in the presence of a base to neutralize the acid byproduct. The acylation serves not only to introduce new functional groups but also to protect the amino group, thereby modulating its reactivity and directing subsequent electrophilic aromatic substitution reactions. mdpi.com For instance, acetylation with acetic anhydride (B1165640) can be used to control the activating effect of the amino group. mdpi.com

Similarly, sulfonylation with sulfonyl chlorides in the presence of a base yields sulfonamides. This transformation is significant in medicinal chemistry, as the sulfonylaniline motif is a common feature in many biologically active compounds. Visible-light-mediated methods have also been developed for the sulfonylation of anilines, offering mild reaction conditions.

Table 1: Examples of Acylation and Sulfonylation Reactions

| Reaction | Reagent | Product |

|---|---|---|

| Acylation | Acetyl chloride, Pyridine | N-(4-fluoro-2-(methylsulfinyl)phenyl)acetamide |

| Acylation | Benzoyl chloride, Triethylamine | N-(4-fluoro-2-(methylsulfinyl)phenyl)benzamide |

| Sulfonylation | p-Toluenesulfonyl chloride, NaOH | 4-fluoro-N-(p-tolylsulfonyl)-2-(methylsulfinyl)aniline |

Formation of Imines and Heterocyclic Ring Annulation

As a primary amine, this compound condenses with aldehydes and ketones to form imines, also known as Schiff bases. This reaction is typically catalyzed by acid and involves the formation of a carbinolamine intermediate followed by dehydration.

The strategic positioning of the amino and methylsulfinyl groups on the aromatic ring provides an opportunity for heterocyclic ring annulation. The amino group, in conjunction with the ortho-sulfinyl group, can participate in cyclization reactions to form benzothiazine derivatives. For example, reaction with appropriate dienophiles can lead to the formation of benzo-ortho-thiazine S-oxides through a Diels-Alder reaction where the N-sulfinylaniline acts as the diene. nih.gov Another approach involves the reaction of 2-aminothiophenols with various electrophiles to construct the 1,4-benzothiazine ring system; a similar strategy could be envisioned starting from the corresponding sulfinyl aniline (B41778). wikipedia.org

Furthermore, conversion of the aniline to a hydrazine (B178648) derivative would open pathways to indole (B1671886) synthesis. The Fischer indole synthesis, for example, involves the reaction of a phenylhydrazine (B124118) with an aldehyde or ketone under acidic conditions. byjus.comwikipedia.org

Table 2: Potential Heterocyclic Ring Annulation Reactions

| Reaction Type | Reactant(s) | Potential Heterocyclic Product |

|---|---|---|

| Benzothiazine Synthesis | Norbornadiene | Benzo-ortho-thiazine S-oxide derivative |

| Bischler-Möhlau Indole Synthesis | α-Bromo-acetophenone | 2-Aryl-indole derivative acs.org |

Diazo Coupling Reactions

The amino group of this compound can be converted into a diazonium salt upon treatment with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid) at low temperatures. wikipedia.orgresearchgate.net This process is known as diazotization. wikipedia.orgresearchgate.net The resulting diazonium salt is a versatile intermediate that can undergo various substitution reactions.

One of the most significant reactions of diazonium salts is azo coupling, where the diazonium ion acts as an electrophile and attacks an electron-rich aromatic ring, such as a phenol (B47542) or another aniline, to form an azo compound. nih.govorganic-chemistry.org These products are often highly colored and are used as dyes. The coupling reaction is sensitive to pH and typically occurs at the para position of the coupling partner unless it is blocked. nih.gov

Table 3: Examples of Diazo Coupling Reactions

| Coupling Partner | Product Type |

|---|---|

| Phenol | Azo-coupled phenol (Hydroxyazobenzene derivative) |

| Aniline | Azo-coupled aniline (Aminoazobenzene derivative) |

| N,N-Dimethylaniline | Azo-coupled N,N-dimethylaniline |

Transformations Involving the Methylsulfinyl Moiety

The methylsulfinyl group is a versatile functional handle that can be either oxidized to the corresponding sulfone or reduced to the sulfide (B99878), providing access to a wider range of derivatives.

Further Oxidation to the Methylsulfonyl Group

The methylsulfinyl group can be readily oxidized to the corresponding methylsulfonyl group. This transformation is significant as sulfones are important structural motifs in many pharmaceuticals and agrochemicals. scispace.com Common oxidizing agents for this purpose include hydrogen peroxide in acetic acid, or peroxy acids such as meta-chloroperoxybenzoic acid (m-CPBA). researchgate.netresearchgate.net The choice of oxidant and reaction conditions can be tuned to achieve high yields and chemoselectivity. researchgate.net The resulting 4-fluoro-2-(methylsulfonyl)aniline (B1442259) is a valuable building block in its own right.

Table 4: Reagents for Oxidation to the Methylsulfonyl Group

| Oxidizing Agent | Typical Solvent |

|---|---|

| Hydrogen Peroxide (H₂O₂) | Acetic Acid |

| meta-Chloroperoxybenzoic acid (m-CPBA) | Dichloromethane |

| Potassium permanganate (B83412) (KMnO₄) | Acetone/Water |

Reduction to the Methylthio Group

The methylsulfinyl group can be deoxygenated to the corresponding methylthio (sulfide) group. A variety of reducing agents can accomplish this transformation. byjus.com Reagents such as triflic anhydride in combination with potassium iodide, or sodium borohydride (B1222165) with iodine, have proven effective for the chemoselective reduction of sulfoxides to sulfides under mild conditions. byjus.com This reduction provides access to 4-fluoro-2-(methylthio)aniline, another useful synthetic intermediate.

Table 5: Reagents for Reduction to the Methylthio Group

| Reducing Agent | Typical Solvent |

|---|---|

| Triflic anhydride / Potassium iodide | Acetonitrile |

| Sodium borohydride / Iodine | Tetrahydrofuran |

| Al-NiCl₂·6H₂O | Methanol |

Pummerer-type Rearrangements and Related Eliminations

The Pummerer rearrangement is a characteristic reaction of sulfoxides, involving their conversion to α-acyloxy-thioethers in the presence of an activating agent, typically acetic anhydride. wikipedia.org For this compound, the methylsulfinyl group (-S(O)CH₃) is susceptible to this type of transformation. The reaction is initiated by the acylation of the sulfoxide (B87167) oxygen by the anhydride. wikipedia.org This is followed by an elimination step, catalyzed by the acetate (B1210297) byproduct, to form a cationic-thial intermediate. wikipedia.org Finally, nucleophilic attack by acetate on the thial yields the Pummerer product. wikipedia.org

While specific studies on the Pummerer rearrangement of this compound are not extensively detailed in the provided results, the general mechanism is well-established. wikipedia.org The presence of the fluorine atom and the amino group on the aromatic ring can influence the reactivity of the sulfinyl group and the stability of the intermediates formed during the rearrangement.

Table 1: Key Aspects of the Pummerer Rearrangement

| Step | Description | Key Reagents/Intermediates |

| Activation | Acylation of the sulfoxide group. | Acetic anhydride, Trifluoroacetic anhydride |

| Elimination | Formation of a cationic-thial intermediate. | Acetate (catalyst) |

| Nucleophilic Attack | Formation of the final α-acyloxy-thioether product. | Acetate (nucleophile) |

It's important to note that alternative activating agents like trifluoroacetic anhydride, trifluoromethanesulfonic anhydride, and thionyl chloride can also be employed, potentially leading to different products or reaction efficiencies. wikipedia.org

Ligand Behavior and Metal Coordination Chemistry of the Sulfinyl Group

The sulfinyl group in this compound possesses a lone pair of electrons on the sulfur atom and a polar S=O bond, making it a potential ligand for metal coordination. The coordination can occur through either the sulfur or the oxygen atom, or in a bridging manner. The specific coordination mode depends on various factors, including the nature of the metal center, the other ligands present, and the reaction conditions.

Although direct studies on the coordination chemistry of this compound are not available in the provided search results, the broader field of sulfoxide coordination chemistry suggests that it can form stable complexes with a variety of transition metals. The electronic properties of the aromatic ring, influenced by the fluorine and amino substituents, would likely modulate the donor properties of the sulfinyl group.

Electrophilic Aromatic Substitution on the Fluorinated Aniline Ring

The aniline ring in this compound is activated towards electrophilic aromatic substitution (SEAr) due to the electron-donating amino group (-NH₂). wikipedia.orgbyjus.com This group directs incoming electrophiles primarily to the ortho and para positions relative to itself. wikipedia.orgbyjus.com However, the presence of the fluorine atom at the 4-position and the methylsulfinyl group at the 2-position introduces steric and electronic complexities.

The amino group is a strong activating group and an ortho-, para-director because it can donate its lone pair of electrons to the aromatic system, stabilizing the cationic intermediate (arenium ion) formed during the substitution. wikipedia.org The fluorine atom is a deactivating group due to its high electronegativity (inductive effect), but it is also an ortho-, para-director. The methylsulfinyl group is a deactivating group.

Considering the directing effects of the substituents:

The amino group at position 1 directs to positions 2, 4, and 6.

The methylsulfinyl group at position 2 is a deactivating group.

The fluorine atom at position 4 is a deactivating ortho-, para-director, directing to positions 3 and 5.

The outcome of an electrophilic aromatic substitution reaction on this compound will therefore be a result of the interplay of these directing effects and the steric hindrance posed by the existing substituents. Common electrophilic aromatic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. wikipedia.orgtotal-synthesis.com

Nucleophilic Aromatic Substitution Pathways (SNAr) Driven by Fluorine and Sulfinyl Activation

Nucleophilic aromatic substitution (SNAr) is a key reaction for aryl halides, particularly when the aromatic ring is activated by electron-withdrawing groups. youtube.comnih.gov In this compound, the fluorine atom can act as a leaving group in SNAr reactions. The methylsulfonyl group (-SO₂CH₃), an oxidized form of the methylsulfinyl group, is a strong electron-withdrawing group that can activate the ring towards nucleophilic attack, especially at the ortho and para positions. While the methylsulfinyl group itself is less activating than a methylsulfonyl group, it still exerts an electron-withdrawing effect.

The fluorine atom is an excellent leaving group in SNAr reactions, often better than other halogens, because its high electronegativity strongly polarizes the C-F bond, making the carbon atom more electrophilic and susceptible to nucleophilic attack. youtube.com The presence of the electron-withdrawing sulfinyl group further enhances the electrophilicity of the ring and stabilizes the negatively charged intermediate (Meisenheimer complex) formed during the reaction.

Therefore, this compound can undergo nucleophilic aromatic substitution where the fluorine atom is replaced by a nucleophile. The reaction is facilitated by the activating effect of the sulfinyl group.

Transition Metal-Catalyzed Coupling Reactions at the Aromatic Ring

Transition metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. The fluorine atom in this compound can potentially participate in such reactions, although aryl fluorides are generally less reactive than other aryl halides in traditional cross-coupling reactions like Suzuki, Heck, and Sonogashira couplings. However, recent advancements have led to the development of catalytic systems that can effectively activate C-F bonds. uwindsor.ca

Alternatively, the amino group can be converted into a more reactive functional group, such as a diazonium salt, which can then participate in various coupling reactions. researchgate.net Additionally, C-H activation methodologies could potentially be employed to directly functionalize the aromatic ring at other positions.

While specific examples of transition metal-catalyzed coupling reactions involving this compound are not detailed in the search results, the principles of cross-coupling chemistry suggest that this compound could be a substrate for such transformations, likely requiring specialized catalytic systems designed for the activation of aryl fluorides.

Functionalization and Derivatization Strategies for Scaffold Diversification

The structure of this compound offers multiple sites for functionalization, allowing for the synthesis of a diverse range of derivatives.

N-Functionalization: The primary amino group can be readily acylated, alkylated, or used to form Schiff bases, amides, or sulfonamides. These reactions can be used to introduce a wide variety of substituents and to modify the electronic and steric properties of the molecule.

Modification of the Sulfinyl Group: The methylsulfinyl group can be oxidized to the corresponding methylsulfonyl group (-SO₂CH₃), which is a stronger electron-withdrawing group and can further influence the reactivity of the aromatic ring. Reduction of the sulfinyl group would yield the corresponding sulfide.

Substitution of the Fluorine Atom: As discussed in the SNAr section, the fluorine atom can be displaced by various nucleophiles to introduce different functional groups at the 4-position.

Electrophilic Aromatic Substitution: As detailed earlier, the aromatic ring can be further substituted via electrophilic reactions, leading to the introduction of nitro, halogen, or other groups.

These derivatization strategies allow for the systematic modification of the this compound scaffold, which is a common approach in medicinal chemistry and materials science to explore structure-activity relationships and to develop new compounds with desired properties. For instance, related fluoro- and sulfonyl-substituted anilines are used as intermediates in the synthesis of pharmaceuticals and agrochemicals.

Advanced Spectroscopic and Structural Elucidation of 4 Fluoro 2 Methylsulfinyl Aniline

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is an indispensable tool for delineating the carbon-hydrogen framework and probing the electronic environment of the nuclei within 4-Fluoro-2-(methylsulfinyl)aniline.

Multi-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY) for Connectivity and Conformational Analysis

To establish the connectivity of protons and carbons, a series of two-dimensional NMR experiments would be employed.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton (¹H-¹H) couplings. For this compound, cross-peaks would be expected between the adjacent aromatic protons, confirming their positions on the phenyl ring.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded carbon and proton atoms. It would allow for the unambiguous assignment of each proton signal to its corresponding carbon atom in the molecule.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment is crucial for identifying longer-range (2-3 bond) correlations between protons and carbons. For instance, it would show correlations from the methyl protons of the sulfinyl group to the carbon atom of the phenyl ring to which the sulfinyl group is attached (C2). It would also help in assigning the quaternary carbons.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about the spatial proximity of nuclei. In this case, it could reveal through-space interactions between the methyl protons of the sulfinyl group and the aromatic proton at the C3 position, offering insights into the preferred conformation of the methylsulfinyl group relative to the aniline (B41778) ring.

Table 1: Predicted ¹H and ¹³C NMR Data for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Key HMBC Correlations |

| -CH₃ | ~2.7 | ~40 | C2 |

| -NH₂ | ~4.5 (broad) | - | C1, C2, C6 |

| H3 | ~6.8 | ~110 | C1, C2, C4, C5 |

| H5 | ~7.0 | ~118 | C1, C3, C4 |

| H6 | ~7.2 | ~125 | C2, C4 |

| C1 | - | ~145 | H3, H5, NH₂ |

| C2 | - | ~130 | H3, H6, CH₃, NH₂ |

| C3 | - | ~110 | H5 |

| C4 | - | ~160 (d, ¹JCF ≈ 240 Hz) | H3, H5, H6 |

| C5 | - | ~118 | H3, H6 |

| C6 | - | ~125 | H5, NH₂ |

Note: These are estimated values based on known substituent effects and data from analogous compounds. Actual experimental values may vary.

Fluorine-19 NMR for Elucidating Electronic Effects

Fluorine-19 (¹⁹F) NMR is a highly sensitive technique for probing the local electronic environment of the fluorine atom. acs.orgnist.govspectrabase.com The chemical shift of the ¹⁹F nucleus in this compound would be influenced by the electron-donating amino group and the electron-withdrawing methylsulfinyl group. The ¹⁹F signal would likely appear as a multiplet due to coupling with the neighboring aromatic protons (H3 and H5). The magnitude of these coupling constants provides further structural information. For para-fluoroaniline, a ¹⁹F chemical shift is observed, and similar data would be expected for the title compound, modulated by the additional substituent. spectrabase.com

Sulfur-33 NMR for Sulfinyl Environment (if applicable)

Sulfur-33 (³³S) NMR is generally challenging due to the low natural abundance and quadrupolar nature of the ³³S nucleus, which often results in very broad signals. acs.orgnih.gov However, for small molecules, it can sometimes provide information about the oxidation state and chemical environment of the sulfur atom. acs.org The chemical shift for the sulfinyl sulfur in this compound would fall within the characteristic range for sulfoxides. Due to the inherent difficulties, this technique is not routinely applied but remains a potential avenue for detailed structural characterization, especially with isotopic enrichment.

Vibrational Spectroscopy (FTIR and Raman) for Functional Group Analysis and Bonding Information

Fourier-Transform Infrared (FTIR) and Raman spectroscopy are complementary techniques used to identify functional groups and probe the vibrational modes of a molecule.

FTIR Spectroscopy: The FTIR spectrum of this compound would exhibit characteristic absorption bands. The N-H stretching vibrations of the primary amine would appear as two bands in the region of 3300-3500 cm⁻¹. The S=O stretch of the sulfinyl group is expected to be a strong band around 1050 cm⁻¹. Aromatic C-H stretching would be observed above 3000 cm⁻¹, while the C-F stretching vibration would produce a strong band in the 1250-1000 cm⁻¹ region.

Raman Spectroscopy: Raman spectroscopy would complement the FTIR data. The aromatic ring vibrations are typically strong in the Raman spectrum. The C-S and S=O vibrations would also be Raman active.

Studies on related molecules like 4-fluoroaniline (B128567) and 2-(methylthio)aniline (B147308) provide a basis for these expected vibrational frequencies.

Table 2: Expected Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| -NH₂ | Symmetric & Asymmetric Stretch | 3300 - 3500 |

| Aromatic C-H | Stretch | 3000 - 3100 |

| S=O | Stretch | ~1050 |

| C-F | Stretch | 1250 - 1000 |

| C-N | Stretch | 1250 - 1350 |

| C-S | Stretch | 600 - 800 |

High-Resolution Mass Spectrometry for Fragmentation Pathway Analysis and Accurate Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides two critical pieces of information: the accurate mass of the molecular ion, which confirms the elemental composition, and the fragmentation pattern, which offers clues about the molecule's structure.

Predicted Fragmentation:

[M]⁺• : Molecular ion

[M - CH₃]⁺ : Loss of a methyl radical

[M - SOH]⁺ : Loss of the sulfinyl radical

[C₆H₅FN]⁺• : Ion corresponding to 4-fluoroaniline after cleavage of the C-S bond.

X-ray Crystallography for Solid-State Molecular Geometry and Intermolecular Interactions

Furthermore, the crystal structure would reveal intermolecular interactions, such as hydrogen bonding involving the amine group and potentially the sulfinyl oxygen, which govern the packing of the molecules in the crystal lattice. Analysis of related substituted anilines by X-ray crystallography has shown how different substituents influence these parameters.

Chiroptical Spectroscopy (e.g., Circular Dichroism) for Enantiomeric Characterization (if chiral)

The molecular structure of this compound possesses a stereogenic center at the sulfur atom of the methylsulfinyl group. This chirality arises from the tetrahedral arrangement of a lone pair of electrons, a methyl group, an oxygen atom, and the substituted phenyl ring around the sulfur atom. Consequently, this compound exists as a pair of enantiomers. The characterization and differentiation of these enantiomers are paramount for applications where stereochemistry is crucial, and this is achieved through chiroptical spectroscopy techniques such as Circular Dichroism (CD) and Vibrational Circular Dichroism (VCD).

Chiroptical spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. This differential absorption, known as the CD effect, provides unique spectral signatures for each enantiomer. While one enantiomer will exhibit a positive CD signal at a particular wavelength, its mirror image will show a negative signal of equal magnitude.

The sign and intensity of the Cotton effects in the CD spectrum are highly sensitive to the absolute configuration at the sulfur stereocenter and the conformation of the molecule. For many alkyl aryl sulfoxides, an empirical rule proposed by Mislow allows for the assignment of the absolute configuration based on the sign of the CD band corresponding to the n-π* transition of the sulfoxide (B87167) chromophore. acs.org However, the presence of substituents on the aromatic ring, such as the fluorine atom and the amino group in this compound, can influence the electronic transitions and may lead to more complex spectra. acs.orgresearchgate.net Therefore, a definitive assignment of the absolute configuration typically requires a combination of experimental data and theoretical calculations, such as Time-Dependent Density Functional Theory (TD-DFT), which can predict the CD spectra for each enantiomer. acs.orgresearchgate.net

Vibrational Circular Dichroism (VCD) spectroscopy, which measures the differential absorption of left and right circularly polarized infrared radiation, offers another powerful tool for determining the absolute configuration of chiral sulfoxides. nih.govacs.org VCD spectra provide detailed information about the stereochemistry of the molecule in its ground electronic state. By comparing the experimental VCD spectrum with the theoretically calculated spectra for the (R) and (S) enantiomers, an unambiguous assignment of the absolute configuration can be achieved. nih.govacs.org

The table below presents representative chiroptical data for analogous aryl methyl sulfoxides, illustrating the typical spectral regions and the nature of the observed signals. This data serves as a reference for what would be anticipated in an experimental investigation of the enantiomers of this compound.

| Compound | Technique | Solvent | Observed Transitions (nm) / Wavenumber (cm⁻¹) and Molar Circular Dichroism (Δε) | Reference |

| (-)-(S)-1-Naphthyl methyl sulfoxide | Electronic Circular Dichroism (ECD) | Not specified | 225 nm (Δε ≈ -15), 250 nm (Δε ≈ +5), 290 nm (Δε ≈ -3) | rsc.org |

| (R)-tert-Butyl methyl sulfoxide | Vibrational Circular Dichroism (VCD) | CCl₄ | Specific band intensities and signs across the mid-IR region are used for comparison with DFT calculations. | nih.gov |

| (R)-Aryl Benzyl Sulfoxides | Electronic Circular Dichroism (ECD) | Solution | Couplet-like feature in the 200-300 nm region, with the red-shifted component (n-π* transition) being positive. | acs.org |

Computational and Theoretical Investigations of 4 Fluoro 2 Methylsulfinyl Aniline

Quantum Chemical Studies (e.g., DFT, Ab Initio)

Quantum chemical studies, particularly those utilizing Density Functional Theory (DFT), offer deep insights into the molecular-level characteristics of 4-Fluoro-2-(methylsulfinyl)aniline. These methods model the electron distribution and energy of the molecule to predict a wide range of properties.

The electronic structure of a molecule is fundamental to its chemical reactivity. Frontier Molecular Orbital (FMO) theory simplifies the picture by focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.com The HOMO represents the ability of a molecule to donate electrons (nucleophilicity), while the LUMO indicates its capacity to accept electrons (electrophilicity). youtube.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability and chemical reactivity. malayajournal.org A large gap suggests high stability and low reactivity, whereas a small gap points to a more reactive species. malayajournal.org

Table 1: Calculated Frontier Molecular Orbital Energies and Properties for a Representative Fluorinated Aniline (B41778) Derivative

| Parameter | Value |

|---|---|

| HOMO Energy | -5.8 eV |

| LUMO Energy | -1.2 eV |

| HOMO-LUMO Gap | 4.6 eV |

Note: This data is illustrative for a similar fluorinated aniline and not the specific title compound.

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. researchgate.net The MEP map displays regions of negative potential (red/yellow), which are prone to electrophilic attack, and areas of positive potential (blue), which are susceptible to nucleophilic attack. researchgate.net

In this compound, the MEP surface would likely show a region of high negative potential around the oxygen atom of the sulfinyl group and the nitrogen atom of the aniline, making these sites attractive to electrophiles. The hydrogen atoms of the amino group and the methyl group would exhibit positive potential, indicating their susceptibility to nucleophilic interaction. The fluorine atom, being highly electronegative, would also contribute to a region of negative potential.

Table 2: Illustrative Mulliken Atomic Charges for Key Atoms in a Substituted Aniline

| Atom | Charge (a.u.) |

|---|---|

| N (Aniline) | -0.65 |

| C (ipso-NH2) | +0.20 |

| S (Sulfinyl) | +0.45 |

| O (Sulfinyl) | -0.70 |

| F | -0.35 |

Note: This data is illustrative and represents typical charge distributions in similar molecules.

The methylsulfinyl group introduces conformational flexibility to the molecule. Rotation around the C-S bond can lead to different spatial arrangements of the sulfinyl group relative to the aniline ring. A conformational analysis would reveal the most stable conformer and the energy barriers between different conformations. This is crucial as the orientation of the sulfinyl group can significantly impact the molecule's reactivity and interactions with other molecules. Computational studies on similar ortho-substituted anilines have shown that the preferred conformation is often one that minimizes steric hindrance while allowing for favorable intramolecular interactions, such as hydrogen bonding. nih.gov

Reaction Mechanism Studies

Theoretical studies can also be employed to investigate the mechanisms of chemical reactions involving this compound. This involves mapping the potential energy surface of a reaction to identify transition states and intermediates.

Transition State Theory (TST) is a cornerstone of understanding reaction rates. wikipedia.orgyoutube.com By locating and characterizing the transition state—the highest energy point along the reaction coordinate—chemists can calculate activation energies and predict reaction kinetics. youtube.com For reactions involving this compound, such as electrophilic aromatic substitution or reactions at the sulfinyl group, identifying the geometry and energy of the transition state is key to understanding the reaction pathway. For instance, in an electrophilic attack on the aniline ring, the transition state would involve the formation of a sigma complex (arenium ion), and its stability would be influenced by the electronic effects of both the fluorine and methylsulfinyl substituents.

Chemical reactions are often carried out in a solvent, which can have a profound impact on reactivity and selectivity. uleth.ca Computational models can incorporate the effects of a solvent either explicitly, by including individual solvent molecules, or implicitly, by treating the solvent as a continuous medium. researchgate.net For this compound, a polar molecule, the choice of solvent would be critical. A polar solvent could stabilize charged intermediates and transition states, thereby accelerating the reaction rate. uleth.ca For example, in a nucleophilic aromatic substitution reaction, a polar aprotic solvent would be expected to enhance the reaction rate by solvating the cation while leaving the nucleophile relatively free.

Prediction and Interpretation of Spectroscopic Properties (e.g., NMR Chemical Shifts, Vibrational Frequencies)

Computational chemistry offers powerful tools for the prediction and interpretation of spectroscopic data, which are crucial for the structural elucidation of molecules like this compound. Density Functional Theory (DFT) is a widely used method for this purpose, often in combination with various basis sets to achieve a balance between accuracy and computational cost.

NMR Chemical Shifts:

The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts is a vital application of computational chemistry. For this compound, theoretical calculations can predict the ¹H, ¹³C, and ¹⁹F NMR spectra. The Gauge-Independent Atomic Orbital (GIAO) method, typically employed within a DFT framework (such as B3LYP with a 6-311++G(d,p) basis set), is a standard approach for calculating isotropic shielding values. These values are then converted to chemical shifts by referencing them against a standard compound like tetramethylsilane (B1202638) (TMS). researchgate.net

Such calculations are instrumental in assigning specific signals in an experimental spectrum to the correct nuclei within the molecule. The accuracy of these predictions can be further enhanced by applying linear scaling factors, which correct for systematic errors inherent in the computational method. youtube.com For complex molecules, where spectral overlap is common, calculated shifts can be indispensable for a definitive structural assignment.

Hypothetical Predicted NMR Chemical Shifts for this compound

| Atom Type | Predicted Chemical Shift (ppm) |

| ¹H (Aromatic) | 6.8 - 7.5 |

| ¹H (NH₂) | 4.5 - 5.5 |

| ¹H (CH₃) | 2.7 - 3.0 |

| ¹³C (Aromatic C-F) | 155 - 165 |

| ¹³C (Aromatic C-S) | 140 - 150 |

| ¹³C (Aromatic C-N) | 135 - 145 |

| ¹³C (Aromatic C-H) | 110 - 125 |

| ¹³C (CH₃) | 40 - 45 |

| ¹⁹F | -110 to -120 |

Note: These values are representative and based on typical ranges for similar fluorinated and sulfinyl-substituted anilines. Actual values would be determined by specific DFT calculations.

Vibrational Frequencies:

The vibrational spectrum of a molecule, typically measured using Infrared (IR) and Raman spectroscopy, provides a fingerprint based on its molecular vibrations. Computational methods, again primarily DFT, can calculate these vibrational frequencies. nih.gov The calculated frequencies and their corresponding intensities help in the assignment of experimental spectral bands to specific vibrational modes, such as stretching, bending, and torsional motions of the molecule's functional groups. nih.gov

For this compound, key vibrational modes would include the N-H stretches of the amine group, the C-F stretch, the S=O stretch of the sulfinyl group, and various aromatic C-C and C-H vibrations. As with NMR predictions, calculated frequencies are often scaled by an empirical factor to improve agreement with experimental data, accounting for anharmonicity and other effects not fully captured by the harmonic approximation used in the calculations. nih.gov

Hypothetical Predicted Vibrational Frequencies for this compound

| Vibrational Mode | Predicted Frequency (cm⁻¹) |

| N-H Stretch | 3300 - 3500 |

| C-H Stretch (Aromatic) | 3000 - 3100 |

| C-H Stretch (Methyl) | 2900 - 3000 |

| C=C Stretch (Aromatic) | 1500 - 1600 |

| N-H Bend | 1600 - 1650 |

| C-F Stretch | 1200 - 1250 |

| S=O Stretch | 1030 - 1070 |

| C-N Stretch | 1250 - 1350 |

| C-S Stretch | 650 - 750 |

Note: These are representative frequencies for the given functional groups. A full computational analysis would provide a detailed list of all normal modes.

Molecular Dynamics Simulations for Dynamic Behavior

While quantum mechanical calculations provide insights into the static properties of a molecule, Molecular Dynamics (MD) simulations are employed to study its dynamic behavior over time. MD simulations solve Newton's equations of motion for a system of atoms, providing a trajectory that describes the positions and velocities of the atoms as a function of time. acs.org

For this compound, MD simulations can be used to explore:

Conformational Analysis: The molecule's flexibility, particularly the rotation around the C-S and C-N bonds, and the puckering of the aniline ring, can be investigated. This helps in identifying the most stable conformations and the energy barriers between them.

Solvation Effects: By including solvent molecules in the simulation box, the interaction of this compound with its environment can be studied. This is crucial for understanding its solubility and how the solvent influences its structure and dynamics.

Intermolecular Interactions: In simulations of multiple molecules, the aggregation behavior and the nature of intermolecular forces (e.g., hydrogen bonding, π-π stacking) can be analyzed.

The insights from MD simulations are valuable for understanding how the molecule behaves in a realistic, dynamic environment, which is often a precursor to its chemical reactivity and biological interactions. rsc.orgrsc.org

Quantitative Structure-Activity Relationship (QSAR) Modeling for Chemical Reactivity (not biological activity)

Quantitative Structure-Activity Relationship (QSAR) models are statistical models that relate the chemical structure of a series of compounds to their activity. While often used for biological activity, QSAR can also be applied to model chemical reactivity. researchgate.netnih.gov For this compound, a QSAR model could be developed to predict its reactivity in a particular class of chemical reactions.

The process involves:

Descriptor Calculation: A set of numerical descriptors is calculated for a series of related aniline derivatives. These descriptors can be constitutional (e.g., molecular weight), topological (e.g., connectivity indices), or quantum chemical (e.g., HOMO/LUMO energies, atomic charges).

Model Development: Statistical methods, such as multiple linear regression or partial least squares, are used to build a mathematical equation that correlates the descriptors with the observed chemical reactivity (e.g., reaction rate constant). nih.gov

Model Validation: The predictive power of the QSAR model is rigorously tested using internal and external validation techniques.

For the chemical reactivity of anilines, important descriptors often include the energy of the Highest Occupied Molecular Orbital (E-HOMO), which relates to the ease of donating an electron, and the energy of the Lowest Unoccupied Molecular Orbital (E-LUMO), which relates to the ability to accept an electron. researchgate.net The hydrophobicity, often represented by logP, can also be a significant factor.

Hypothetical QSAR Model for the Reactivity of Substituted Anilines

| Descriptor | Coefficient | Description |

| E-HOMO | 0.85 | Higher HOMO energy correlates with increased reactivity in electrophilic aromatic substitution. |

| E-LUMO | -0.65 | Lower LUMO energy can indicate susceptibility to nucleophilic attack. |

| logP | 0.30 | Hydrophobicity can influence reaction rates in biphasic systems. |

| Steric Hindrance Parameter | -0.45 | Increased steric bulk around the reaction center can decrease reactivity. |

Note: This table represents a hypothetical QSAR model to illustrate the concept. The specific descriptors and their coefficients would depend on the reaction being modeled and the set of compounds studied.

Through such modeling, the chemical reactivity of this compound could be predicted and understood in the context of related compounds, guiding its use in chemical synthesis and other applications.

Role As a Synthetic Intermediate and Chemical Scaffold in Specialized Applications

Precursor in the Synthesis of Complex Organic Molecules

The strategic placement of activating and directing groups on the aniline (B41778) ring makes 4-Fluoro-2-(methylsulfinyl)aniline a valuable precursor for constructing intricate organic molecules. The amino group can be readily diazotized and substituted, or acylated to introduce a wide array of functionalities. The fluorine and methylsulfinyl groups modulate the reactivity of the aromatic ring, allowing for selective transformations at other positions. This controlled reactivity is essential in multi-step syntheses where precision is paramount.

Building Block for Heterocyclic Compound Synthesis

The structure of this compound is particularly well-suited for the synthesis of various heterocyclic compounds, which are integral to pharmaceuticals and other functional materials.

Quinolines: Quinolines can be synthesized from aniline derivatives through several established methods, such as the Combes, Conrad-Limpach, and Friedländer syntheses. For instance, the reaction of an aniline with a β-diketone or a related species can lead to the formation of the quinoline (B57606) core. organic-chemistry.orgnih.gov The substituents on the this compound ring would be incorporated into the final quinoline structure, influencing its properties.

Benzothiazoles: The synthesis of benzothiazoles often involves the reaction of a 2-aminothiophenol (B119425) with a carboxylic acid or its derivative. While this compound is not a direct precursor in this classic route, its derivatives could be engineered for such cyclizations. Modern synthetic methods, including copper-catalyzed reactions, provide versatile pathways to substituted benzothiazoles from various aniline precursors. nih.govorganic-chemistry.orgnih.gov

Pyrimidines: Pyrimidines are typically formed by the condensation of a compound containing an N-C-N fragment with a 1,3-dicarbonyl compound or its equivalent. researchgate.net Aniline derivatives like this compound can be incorporated into pyrimidine (B1678525) structures through multi-step sequences, often involving the initial formation of a urea (B33335) or thiourea (B124793) derivative, followed by cyclization. The development of 2-(4-methylsulfonylphenyl)pyrimidine-based compounds highlights the utility of sulfonyl-substituted phenyl rings in this heterocyclic system. nih.gov

Triazoles: Both 1,2,3- and 1,2,4-triazoles can be synthesized using aniline precursors. frontiersin.orgorganic-chemistry.org For example, the copper-catalyzed azide-alkyne cycloaddition (CuAAC) is a prominent method for creating 1,2,3-triazoles. nih.gov Aniline can be converted to an azide, which then reacts with an alkyne. The synthesis of 1,2,4-triazoles can be achieved through the cyclization of hydrazones or by reacting amidines with hydrazides. organic-chemistry.orgisres.org The fluorine and methylsulfinyl groups of this compound would confer specific properties to the resulting triazole derivatives. nih.gov

Application in Ligand Design for Organometallic Catalysis

The design of ligands is a cornerstone of modern organometallic catalysis, enabling control over the reactivity and selectivity of metal centers. wiley.com The functional groups present in this compound offer multiple coordination sites for metal binding. The amino group and the oxygen atom of the sulfinyl group can act as a bidentate ligand, forming a stable chelate ring with a metal. The fluorine atom can also participate in weaker interactions. By modifying the aniline backbone, ligands with tailored steric and electronic properties can be developed for a range of catalytic applications, including cross-coupling reactions and asymmetric hydrogenation.

Utility in the Development of Advanced Materials

The unique combination of a fluorinated aromatic ring and a sulfoxide (B87167) group makes this compound an attractive building block for advanced materials.

Polymer Components: The amino group allows for the incorporation of this unit into various polymer backbones, such as polyamides and polyimides. The presence of the fluorine atom can enhance the thermal stability, chemical resistance, and dielectric properties of the resulting polymers. The polar sulfinyl group can influence polymer solubility and morphology.

Functional Dyes: The aniline scaffold is a common feature in many classes of dyes. The electronic properties of the fluorine and methylsulfinyl substituents can be used to tune the absorption and emission wavelengths of chromophores derived from this compound. This allows for the rational design of functional dyes for applications such as sensors and organic light-emitting diodes (OLEDs).

Development as a Chemical Probe for in vitro Biological System Investigations

Chemical probes are essential tools for studying biological systems in a laboratory setting. nih.gov Derivatives of this compound can be designed as probes to interact with specific biological targets, such as enzymes or receptors. The development of such probes, for instance, has been seen in the creation of 2-[[(4-fluoroalkoxy-2-pyridyl)methyl]sulfinyl]-1H-benzimidazoles as antiulcer agents. nih.gov

Design Considerations for Target Interaction

The design of effective chemical probes requires a deep understanding of molecular interactions. The various functional groups of this compound and its derivatives can engage in a range of non-covalent interactions with a biological target:

Hydrogen Bonding: The amino group and the sulfinyl oxygen can act as hydrogen bond donors and acceptors, respectively.

Aromatic Interactions: The fluoro-substituted benzene (B151609) ring can participate in π-stacking and cation-π interactions with aromatic residues in a protein's binding site.

Dipole-Dipole and Ion-Dipole Interactions: The polar C-F and S=O bonds can lead to favorable electrostatic interactions.

Hydrophobic Interactions: The methyl group and the aromatic ring can engage in hydrophobic interactions with nonpolar regions of the target.

By systematically modifying the structure of this compound, researchers can optimize the binding affinity and selectivity of the resulting chemical probes for their intended biological targets. This rational design approach is crucial for developing high-quality tools for in vitro biological investigations. The synthesis of various 2-(4-aminophenyl)benzothiazoles and their evaluation against cancer cell lines in vitro is an example of such targeted design. nih.gov

Synthesis of Labeled Probes (e.g., isotopic labeling for mechanistic studies)

The strategic incorporation of isotopic labels into the molecular framework of this compound transforms it into a powerful tool for mechanistic studies in chemistry and biology. As a synthetic intermediate, its structure allows for the introduction of various stable isotopes, such as deuterium (B1214612) (²H), carbon-13 (¹³C), and nitrogen-15 (B135050) (¹⁵N), at specific positions. These labeled analogs, or isotopologues, retain the fundamental chemical properties of the parent molecule but possess a distinct mass or nuclear magnetic resonance signature. This enables researchers to trace the metabolic fate of the compound, elucidate complex reaction mechanisms, and gain deeper insights into molecular interactions without perturbing the system under investigation. youtube.comnih.gov

The utility of isotopically labeled compounds is well-established in diverse fields, from drug metabolism and pharmacokinetic studies to environmental fate analysis. youtube.comacs.org By replacing hydrogen with deuterium, for instance, researchers can probe kinetic isotope effects to identify rate-determining steps in a reaction cascade. researchgate.net Similarly, ¹³C and ¹⁵N labeling allows for the mapping of metabolic pathways and the identification of downstream metabolites using techniques like mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy. nih.govnih.gov

While specific documented syntheses of isotopically labeled this compound are not readily found in publicly available literature, established synthetic methodologies for labeling analogous anilines and sulfoxides can be applied to its preparation. The synthesis of such labeled probes would be a crucial step in understanding the precise mechanisms of action or transformation of any biologically active agent derived from this scaffold.

Potential Isotopic Labeling Strategies for this compound:

The synthesis of labeled this compound can be approached by incorporating isotopic labels into different parts of the molecule. The choice of isotope and its position depends on the specific scientific question being addressed.

Nitrogen-15 Labeling: The aniline nitrogen is a key site for isotopic labeling. One potential route involves a nitrogen replacement reaction on a suitable precursor, possibly using a ¹⁵N-labeled source like glycine-¹⁵N. rsc.org Another established method for creating ¹⁵N-labeled primary amines utilizes the reaction of organoboranes with ¹⁵N-enriched ammonium (B1175870) hydroxide. rsc.org These methods could be adapted to introduce a ¹⁵N atom into the aniline ring of the target compound, which would be invaluable for NMR studies of its interactions or for tracking its metabolic fate using mass spectrometry. acs.org

Deuterium Labeling: Deuterium can be incorporated at various positions on the aromatic ring or on the methyl group of the methylsulfinyl moiety. Late-stage hydrogen-deuterium exchange reactions, often catalyzed by transition metals like iridium, are powerful methods for selectively deuterating aromatic C-H bonds. acs.orgresearchgate.net For the methyl group, deuterated methylating agents could be used in the synthesis of the methylthio precursor before oxidation to the sulfoxide. For example, methods for the deuteromethylthiolation of alkenes using deuterated reagents have been reported and could be adapted. researchgate.net

Carbon-13 Labeling: The introduction of ¹³C into the aromatic ring or the methyl group typically requires a more extensive synthetic effort, often starting from commercially available ¹³C-labeled building blocks. medchemexpress.comyoutube.com For instance, a ¹³C-labeled aniline or a fluorinated benzene derivative could serve as the starting point for the synthesis. Alternatively, a methyl group labeled with ¹³C could be introduced using a labeled methylating agent. The resulting ¹³C-labeled this compound would be a powerful probe for metabolic flux analysis and for elucidating biosynthetic pathways. nih.gov

Mechanistic Insights from Labeled Probes:

Once synthesized, these isotopically labeled probes can be employed in a variety of experiments to unravel complex mechanisms. For example, in studies of sulfoxide-mediated reactions, isotopic labeling of the oxygen atom in the sulfoxide group can help to trace its transfer and elucidate the reaction pathway. nih.govresearchgate.net If a derivative of this compound were to undergo metabolic oxidation or reduction at the sulfur center, a heavy oxygen (¹⁸O) or deuterium-labeled probe could provide definitive evidence for the mechanism of this transformation.

The following table summarizes potential isotopic labeling strategies and their applications in mechanistic studies for this compound.

| Isotope | Position of Label | Potential Synthetic Strategy | Application in Mechanistic Studies |

| ¹⁵N | Aniline Nitrogen | Nitrogen replacement with ¹⁵N-glycine or reaction of organoborane precursor with ¹⁵N-ammonium hydroxide. | Tracing the metabolic fate of the aniline moiety; NMR studies of intermolecular interactions. |

| ²H (D) | Aromatic Ring | Metal-catalyzed hydrogen-deuterium exchange. | Probing kinetic isotope effects in reactions involving C-H bond cleavage. |

| ²H (D) | Methyl Group | Use of deuterated methylating agents in the synthesis of the methylthio precursor. | Elucidating mechanisms of metabolic demethylation or oxidation of the methyl group. |

| ¹³C | Aromatic Ring | Multi-step synthesis starting from a ¹³C-labeled benzene or aniline precursor. | Metabolic flux analysis; identifying downstream metabolites of the aromatic core. |

| ¹³C | Methyl Group | Use of a ¹³C-labeled methylating agent. | Tracing the one-carbon metabolism associated with the methyl group. |

Future Perspectives and Emerging Research Directions

Development of Novel and Highly Efficient Synthetic Routes

The synthesis of complex molecules like 4-Fluoro-2-(methylsulfinyl)aniline hinges on the development of efficient and selective chemical reactions. Future research will likely focus on moving beyond traditional multi-step sequences to more streamlined and sustainable approaches.

A primary prospective route is the selective oxidation of the corresponding thioether, 4-fluoro-2-(methylthio)aniline. The challenge lies in achieving high chemoselectivity, converting the sulfide (B99878) to a sulfoxide (B87167) without over-oxidation to the sulfone. nih.govacsgcipr.org Modern methods using green oxidants like hydrogen peroxide, potentially with advanced catalytic systems, are a key area of exploration. nih.govmdpi.com Developing metal-free oxidation protocols would further enhance the synthetic utility and environmental friendliness of this transformation. organic-chemistry.org

Another avenue involves the asymmetric synthesis to produce single enantiomers of this chiral molecule. Chiral sulfoxides are valuable in asymmetric synthesis as auxiliaries and catalysts. acs.orgmsu.edu Future work could adapt established methods, such as the modification of the Andersen synthesis or kinetic resolution of the racemic sulfoxide, to achieve high enantiomeric purity, which is critical for applications in medicinal chemistry and advanced materials. acs.org

Table 1: Potential Synthetic Approaches and Future Research Focus

| Synthetic Strategy | Key Research Goal | Potential Reagents/Methods |

| Sulfide Oxidation | Achieve high chemoselectivity (sulfide to sulfoxide). | Hydrogen peroxide, metal-free catalysts, photoredox catalysis. nih.govorganic-chemistry.org |

| Asymmetric Synthesis | Control stereochemistry at the sulfur atom. | Chiral oxidants, enzymatic resolution, asymmetric catalysts. acs.orgmsu.edu |

| Direct C-S Bond Formation | Develop methods for direct sulfinylation of fluoroanilines. | Novel sulfinylating agents, transition-metal-catalyzed cross-coupling. |

Exploration of Unprecedented Chemical Transformations and Rearrangements

The sulfoxide group is not merely a passive substituent; it is a reactive handle that can participate in unique chemical transformations. For this compound, this opens up possibilities for novel molecular scaffolds.

The Pummerer rearrangement is a cornerstone reaction of sulfoxides, transforming them into α-acyloxy-thioethers when treated with an acid anhydride (B1165640). tcichemicals.comchem-station.comwikipedia.org The application of this rearrangement to this compound is a promising, yet unexplored, area. This reaction could be used to install a new functional group on the methyl carbon, effectively using the sulfoxide to activate an otherwise unreactive C-H bond. numberanalytics.com The electrophilic thial intermediate generated during the rearrangement could be trapped by various nucleophiles, including the aniline (B41778) nitrogen itself or external reagents, to forge new carbon-carbon or carbon-heteroatom bonds. wikipedia.orgnih.gov

Furthermore, rearrangements involving the aniline and sulfoxide groups in tandem could lead to novel heterocyclic systems. Inspired by reactions like the Tyrer process for sulfonation, research could investigate whether the methylsulfinyl group could be induced to migrate around the aniline ring under thermal or catalytic conditions, providing access to new isomers with different properties. nih.gov

Integration into Advanced Functional Materials

The combination of a fluorine atom, an aniline, and a sulfoxide group makes this compound a highly attractive building block for advanced functional materials.

Thermochromic Materials: Sulfoxide-containing ligands are known to form metal complexes that exhibit thermochromism—a change in color in response to temperature. acs.org The nitrogen and sulfur atoms in this compound could act as a bidentate ligand for metal ions like copper(I). The resulting complexes are prime candidates for new thermochromic pigments and sensors. acs.orgolikrom.com These materials could find use in smart coatings, textiles for monitoring body temperature, and temperature-sensitive labels. chemedx.orgnih.gov

Optoelectronic Materials: Fluorinated anilines are increasingly used to synthesize hole-transporting materials (HTMs) for perovskite solar cells (PSCs) and light-emitting diodes (LEDs). mdpi.com Fluorination helps to tune the HOMO energy levels for better alignment with perovskite layers, improving device efficiency and stability. The introduction of a sulfoxide group could further modify these electronic properties and enhance intermolecular interactions, potentially leading to HTMs with superior performance.

Computational Design and Predictive Modeling for Structure-Property Relationships

Before engaging in extensive synthetic work, modern chemical research leverages computational modeling to predict molecular properties and guide experimental design. For this compound, computational methods are essential for unlocking its full potential.

Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) can be employed to model the molecule's geometric and electronic structure. bohrium.comtsijournals.com These calculations can predict key parameters such as:

Frontier Molecular Orbital (HOMO-LUMO) energies: These values are crucial for predicting the electronic and optical properties, informing the design of materials for solar cells and LEDs. mdpi.combohrium.com

Molecular Electrostatic Potential (MEP): MEP maps can identify the electron-rich and electron-poor regions of the molecule, predicting sites of reactivity for electrophilic and nucleophilic attack. tsijournals.com

Vibrational Frequencies: Calculated IR and Raman spectra can aid in the characterization of newly synthesized derivatives. tsijournals.com

Non-linear Optical (NLO) Properties: Aniline derivatives are known to possess NLO properties, and computational screening can identify whether this compound or its derivatives have potential in this area. bohrium.com

Table 2: Computationally Accessible Properties and Their Relevance

| Computational Method | Predicted Property | Application / Relevance |

| DFT | HOMO/LUMO Energy Gap | Design of optoelectronic materials. bohrium.com |

| DFT | Molecular Electrostatic Potential | Prediction of chemical reactivity. tsijournals.com |

| TD-DFT | UV-Vis Absorption Spectra | Characterization and prediction of optical properties. bohrium.com |

| DFT | First-Order Hyperpolarizability | Evaluation of non-linear optical potential. tsijournals.com |

Synergistic Approaches Combining Synthetic and Computational Methodologies

The most powerful approach to exploring the chemistry of this compound involves a synergistic feedback loop between synthetic chemistry and computational modeling. This integrated strategy allows for the rapid and efficient discovery of new reactions and materials.

For example, computational studies can screen a virtual library of potential derivatives of this compound for desired properties, such as an optimal HOMO level for an HTM or strong NLO response. mdpi.combohrium.com Only the most promising candidates identified by the models would then be targeted for synthesis. The experimental results from the synthesized compounds would, in turn, be used to validate and refine the computational models, improving their predictive accuracy for future designs.

This combined approach has been successfully used to study other fluorinated aniline derivatives and is the clear path forward for this molecule. bohrium.comnih.govresearchgate.net It accelerates the pace of discovery, reduces waste from trial-and-error synthesis, and provides a deeper, more fundamental understanding of the structure-property relationships that govern the behavior of this unique compound.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 4-fluoro-2-(methylsulfinyl)aniline, and how can reaction conditions be optimized to improve yield?

- The synthesis typically involves oxidation of the corresponding sulfide precursor (e.g., 2-(methylthio)-4-fluoroaniline) using oxidizing agents like hydrogen peroxide or meta-chloroperbenzoic acid (mCPBA) in aprotic solvents (e.g., dichloromethane) . Optimization focuses on controlling reaction temperature (0–25°C), stoichiometry of the oxidant, and reaction time to minimize overoxidation to sulfonyl derivatives. Monitoring via TLC or HPLC is critical to track intermediate formation .

Q. Which analytical techniques are most effective for assessing the purity and structural integrity of this compound?

- GC-MS or HPLC (with UV detection at 254 nm) is used for purity analysis, while NMR (¹H/¹³C) confirms structural integrity. For example, the sulfinyl group (S=O) exhibits a distinct ¹H NMR shift at δ 2.5–3.0 ppm for the methyl group. FT-IR can validate the sulfinyl moiety via S=O stretching at 1020–1070 cm⁻¹ .

Q. How does the sulfinyl group influence the compound’s solubility and reactivity in nucleophilic substitution reactions?

- The sulfinyl group is electron-withdrawing, reducing electron density on the aromatic ring and directing electrophilic substitution to the para position relative to the fluorine atom. Solubility in polar aprotic solvents (e.g., DMF, DMSO) is enhanced due to the polar S=O bond, facilitating reactions like Buchwald-Hartwig aminations .

Advanced Research Questions

Q. What experimental strategies can resolve contradictions in reported degradation pathways of this compound under microbial or oxidative conditions?

- Conflicting degradation data (e.g., sulfone vs. desulfonation products) require controlled studies using isotopically labeled compounds (e.g., ³⁴S) and LC-MS/MS to track intermediates. For microbial degradation, anaerobic/aerobic batch reactors with defined microbial consortia can isolate pathway-specific enzymes . Redox potential (Eh) and pH must be rigorously controlled to distinguish abiotic vs. biotic pathways .

Q. How can crystallographic data (e.g., SHELX refinement) clarify the molecular conformation and hydrogen-bonding interactions of this compound?

- Single-crystal X-ray diffraction with SHELXL refinement provides precise bond angles and torsional parameters. For example, the dihedral angle between the sulfinyl group and aromatic ring (~84°) reveals steric effects. Hydrogen-bonding networks (e.g., N–H···O=S) can be mapped using Olex2 or Mercury, with R1 values < 0.05 ensuring reliability .

Q. What comparative reactivity trends distinguish this compound from analogs like 2-fluoro-4-(methylsulfonyl)aniline in cross-coupling reactions?

- The sulfinyl group’s lower oxidation state increases susceptibility to nucleophilic attack compared to sulfonyl analogs. In Suzuki-Miyaura couplings, sulfinyl derivatives require milder Pd catalysts (e.g., Pd(OAc)₂ with SPhos ligand) and shorter reaction times (2–4 hrs vs. 12 hrs for sulfonyl analogs). Computational studies (DFT) can quantify charge distribution differences using Mulliken population analysis .

Q. How do electronic effects of the fluorine and sulfinyl substituents impact the compound’s binding affinity in enzyme inhibition assays?

- Fluorine’s electronegativity and sulfinyl’s polarity enhance interactions with hydrophobic/electrostatic enzyme pockets. For example, in kinase inhibition assays, IC₅₀ values correlate with substituent orientation (para-fluoro vs. ortho-sulfinyl). Competitive binding assays (SPR or ITC) paired with molecular docking (AutoDock Vina) can validate binding modes .

Methodological Notes

- Data Contradiction Analysis : When conflicting degradation data arise, use isotopic labeling (e.g., ¹⁸O in S=O) and tandem MS to differentiate between oxidation and ring-opening pathways .

- Crystallographic Refinement : Always cross-validate SHELX-refined structures with PLATON checks for missed symmetry or solvent-accessible voids .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.